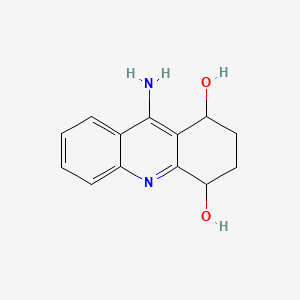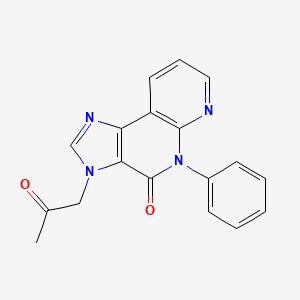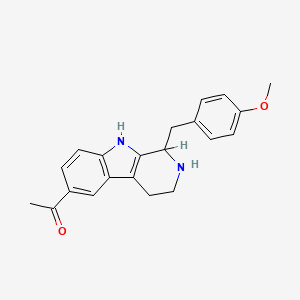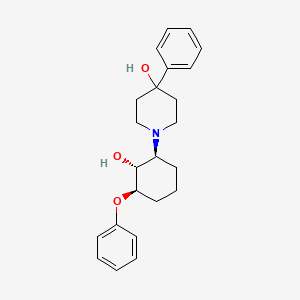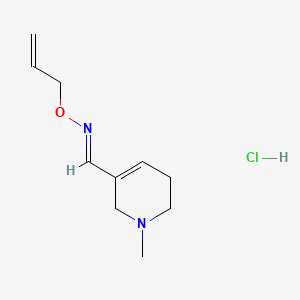
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for scientific research.
Métodos De Preparación
The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride typically involves several steps. One common method includes the partial reduction of pyridinium salts to produce N-alkyltetrahydropyridines. For instance, treating N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Industrial production methods may involve more scalable processes, but specific details on large-scale synthesis are often proprietary.
Análisis De Reacciones Químicas
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study various biological processes, including enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride involves its interaction with specific molecular targets. For example, in dopaminergic neurons, similar compounds like MPTP block mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This results in dopaminergic neuronal damage, which is a key feature in the study of Parkinson’s disease.
Comparación Con Compuestos Similares
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-allyloxime hydrochloride can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Used in various chemical syntheses. The uniqueness of this compound lies in its specific functional groups, which allow for a broader range of chemical reactions and applications.
Propiedades
Número CAS |
139886-25-2 |
|---|---|
Fórmula molecular |
C10H17ClN2O |
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-N-prop-2-enoxymethanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-3-7-13-11-8-10-5-4-6-12(2)9-10;/h3,5,8H,1,4,6-7,9H2,2H3;1H/b11-8+; |
Clave InChI |
KZEHZCAOURFEIN-YGCVIUNWSA-N |
SMILES isomérico |
CN1CCC=C(C1)/C=N/OCC=C.Cl |
SMILES canónico |
CN1CCC=C(C1)C=NOCC=C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



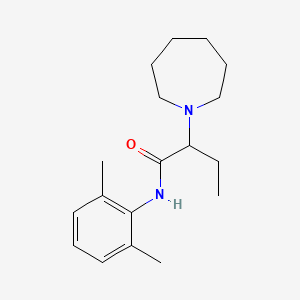
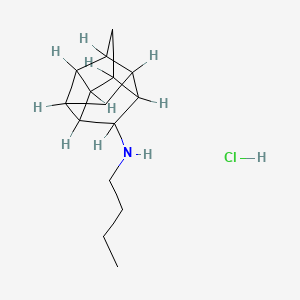
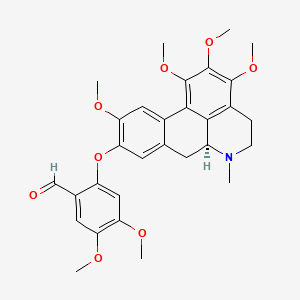
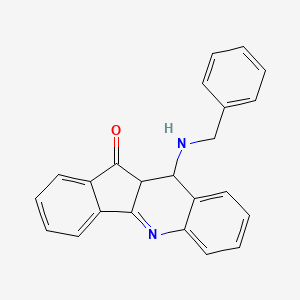
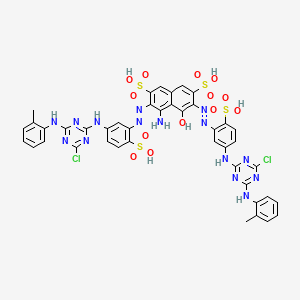

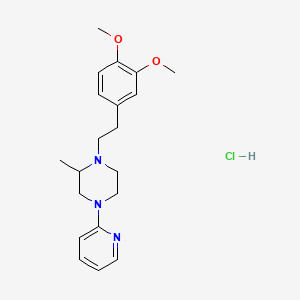
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
